

Anticancer activity of Gallium 8-hydroxyquinolate

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Compound of Interest

Compound Name: Gallium 8-hydroxyquinolate

CAS No.: 14642-34-3

Cat. No.: B1256346

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Application Note: Development and Evaluation of **Gallium 8-Hydroxyquinolate** (KP46) as a Metallo drug Candidate

Executive Summary

This guide outlines the synthesis, characterization, and biological evaluation of Tris(8-quinolinolato)gallium(III) (commonly referred to as KP46).^[1] Unlike first-generation gallium salts (e.g., Gallium Nitrate), KP46 utilizes the 8-hydroxyquinoline ligand to enhance lipophilicity, facilitating oral bioavailability and cellular uptake.

The therapeutic rationale relies on the "Trojan Horse" mechanism: Gallium(III) mimics Iron(III) in ionic radius and charge but cannot undergo redox cycling. This disrupts iron-dependent proliferation pathways—specifically Ribonucleotide Reductase (RNR) activity—leading to DNA synthesis arrest, mitochondrial dysfunction, and apoptosis.

Chemical Synthesis & Characterization Protocol

Objective: Synthesize high-purity KP46 for preclinical screening. Causality: The coordination of Ga(III) with 8-hydroxyquinoline requires controlled pH to ensure the formation of the neutral,

lipophilic tris-complex (
) rather than charged intermediates.

Materials

- Gallium(III) Nitrate hydrate (
)
- 8-Hydroxyquinoline (8-HQ)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Solvents: Absolute Methanol, Ethanol, Dichloromethane (DCM)
- Reagent: Ammonia solution (25%)[\[2\]](#)[\[5\]](#)

Step-by-Step Synthesis Protocol

- Ligand Dissolution: Dissolve 2.25 mmol (326.6 mg) of 8-Hydroxyquinoline in 40 mL of absolute methanol in a round-bottom flask.
- Metal Addition: Dissolve 0.75 mmol (191.9 mg) of Gallium(III) Nitrate in 6.5 mL of absolute ethanol. Add this dropwise to the ligand solution.
 - Note: A 3:1 molar ratio (Ligand:Metal) is critical for stoichiometry.
- Reflux: Heat the mixture to 80°C with continuous stirring for 16 hours.
 - Why: Extended reflux ensures complete chelation and thermodynamic stability of the complex.
- Precipitation (Critical Step): Cool the solution to room temperature (20°C). Slowly add 25% Ammonia solution dropwise while monitoring pH.
 - Target: pH \approx 10.
 - Observation: A yellow-green precipitate (KP46) will form. Stop addition when precipitation is complete.
- Purification: Filter the precipitate. Wash 3x with absolute ethanol to remove unreacted ligand.

- **Drying:** Dry the solid in an oven at 100°C until weight is constant.
- **Recrystallization (Optional for High Purity):** Dissolve 5 mg of crude solid in 1 mL DCM. Layer with 4 mL anhydrous methanol. Incubate for 5 days to form single crystals.

Quality Control Criteria:

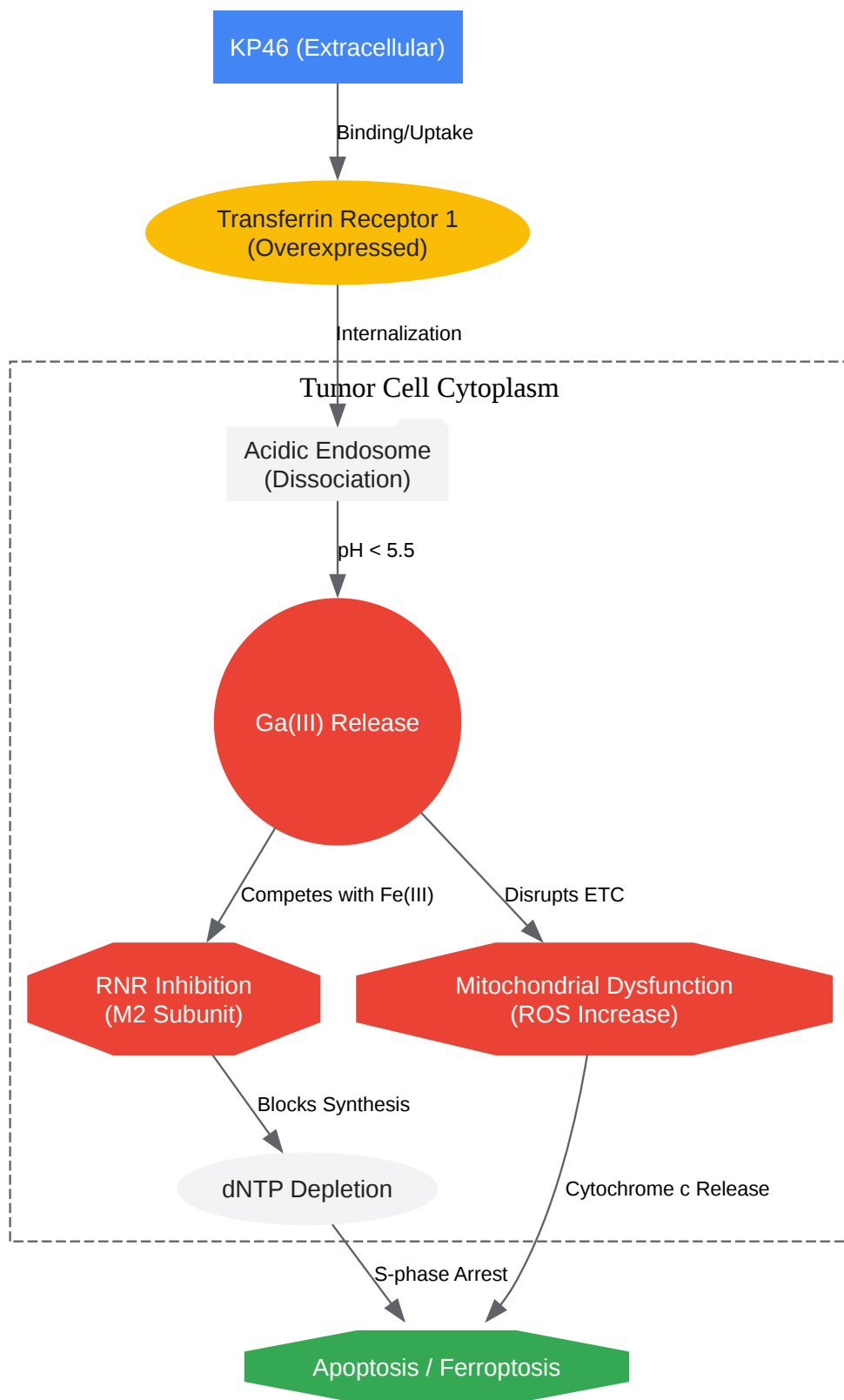
- **Yield:** Expected >75%.
- **Appearance:** Yellow-green crystalline solid.
- **Solubility Check:** Soluble in DMSO, DCM; insoluble in water (confirms lipophilicity).

Mechanism of Action (MOA)

Core Concept: KP46 exploits the cancer cell's increased demand for iron (Iron Addiction).

- **Uptake:** KP46 binds to serum transferrin or enters passively due to lipophilicity. It is internalized via Transferrin Receptor 1 (TfR1), which is overexpressed in cancers (e.g., Colon, Lung).
- **Intracellular Release:** In the acidic endosome, Ga(III) dissociates.
- **Target Engagement:**
 - **RNR Inhibition:** Ga(III) displaces Fe(III) in the M2 subunit of Ribonucleotide Reductase, halting the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).
 - **Mitochondrial Stress:** Ga(III) accumulation triggers Reactive Oxygen Species (ROS) and ER stress, activating the intrinsic apoptotic pathway (Bax/Bcl-2 dysregulation).
 - **Ferroptosis:** Recent data suggests interference with ferritin and labile iron pools can induce ferroptosis.

Diagram 1: KP46 Mechanism of Action



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Caption: KP46 exploits TfR1 for entry, releases Gallium to inhibit RNR and disrupt mitochondria, leading to cell death.

In Vitro Application Note

Objective: Determine cytotoxicity (

) and selectivity.

Protocol: Cytotoxicity Assay (MTT/CCK-8)

- Cell Seeding: Seed tumor cells (e.g., HCT116, A549) at
 cells/well in 96-well plates. Allow attachment (24h).
- Drug Preparation: Dissolve KP46 in DMSO (Stock 10 mM). Dilute in media to concentrations: 0.1, 1, 5, 10, 50, 100 μ M.
 - Control: DMSO vehicle (<0.5%).
- Incubation: Treat cells for 48h or 72h at 37°C, 5%
.
- Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

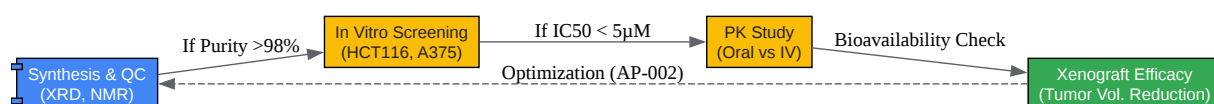
Data Summary: Comparative Sensitivity

Cell Line	Tissue Origin	IC50 (μM)	Sensitivity Status	Notes
HCT116	Colon	1.2 ± 0.3	Highly Sensitive	p53-independent mechanism observed [1].
A375	Melanoma	~ 2.5	Sensitive	High uptake of Ga-68 labeled KP46 [3].
A549	Lung (NSCLC)	> 10.0	Moderate/Resistant	Often requires higher doses than colon lines.
LO2	Normal Liver	> 50.0	Resistant	Demonstrates therapeutic window (selectivity) [1].

In Vivo Validation & Workflow

Objective: Validate oral efficacy and biodistribution. Key Insight: KP46 has low water solubility. [6] In vivo formulations often require suspension in vehicles like PEG400 or specific lipid carriers to improve bioavailability.

Diagram 2: Preclinical Development Workflow



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Caption: Workflow from synthesis to in vivo validation. Feedback loop indicates formulation optimization (e.g., AP-002).

In Vivo Protocol Notes

- Model: BALB/c nude mice with subcutaneous HCT116 xenografts.
- Dosing: 10–50 mg/kg via oral gavage (daily or Q2D).
- Monitoring: Measure tumor volume () and body weight (toxicity indicator).
- Pharmacokinetics: KP46 acts as a "slow releaser" of Gallium.[1][7] Tissue analysis (ICP-MS) often shows Ga accumulation in bone and tumor tissue, but low plasma levels of the intact complex [3].

Expert Tips & Troubleshooting

- Solubility: KP46 is highly hydrophobic. For cell assays, ensure DMSO concentration does not exceed 0.5% to avoid artifacts. For animal studies, simple aqueous suspensions fail; use lipid-based carriers or PEG-400.
- Iron Supplementation: Exogenous iron (Holo-transferrin) can rescue cells from KP46 toxicity. This is a crucial control experiment to validate the "Iron Starvation" mechanism.
- Clinical Context: The clinical formulation AP-002 (based on KP46) has entered Phase I/II trials, specifically targeting bone metastases due to Gallium's natural affinity for bone remodeling sites.

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